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Compound of Interest

Compound Name: Sulfo-Cyanine5 DBCO

Cat. No.: B14751354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine5 Dibenzocyclooctyne (Sulfo-Cy5

DBCO), a key reagent in bioorthogonal chemistry. It details the molecule's properties, core

applications, and comprehensive experimental protocols for its use in advanced biological

research and therapeutic development.

Introduction to Sulfo-Cyanine5 DBCO in
Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of high-yield, selective chemical reactions that

can occur in complex biological environments without interfering with native biochemical

processes. These reactions are invaluable for selectively tagging and visualizing biomolecules

in their natural habitat, including living cells and organisms.

A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition

(SPAAC), a copper-free variant of "click chemistry." SPAAC involves the reaction between a

strained cyclooctyne, such as DBCO, and an azide to form a stable triazole linkage. This

reaction is exceptionally fast and bioorthogonal, making it ideal for in vivo applications where

the toxicity of a copper catalyst is a concern.

Sulfo-Cyanine5 DBCO is a premier fluorescent probe designed for SPAAC reactions. It

combines the bright, far-red fluorescence of the Sulfo-Cyanine5 dye with the highly reactive
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DBCO moiety. The inclusion of sulfonate groups renders the molecule water-soluble, which is

advantageous for labeling biomolecules in aqueous physiological buffers. Its far-red emission

minimizes background autofluorescence from biological samples, enhancing signal-to-noise

ratios in imaging applications.

Physicochemical and Spectroscopic Properties
The performance of Sulfo-Cy5 DBCO in labeling and imaging applications is dictated by its

intrinsic properties. The following table summarizes the key quantitative data for this

fluorophore.

Property Value Reference(s)

Excitation Maximum (λ_abs_) ~646 nm [1][2]

Emission Maximum (λ_em_) ~662-670 nm [1][2]

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.28

Molecular Weight ~1009.22 g/mol

Solubility
Good in water, DMSO, and

DMF

Core Reaction: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
The fundamental application of Sulfo-Cy5 DBCO is its participation in the SPAAC reaction. An

azide-modified biomolecule reacts with the DBCO group of Sulfo-Cy5 DBCO, leading to the

rapid and irreversible formation of a stable triazole conjugate. This reaction's bioorthogonality

ensures that the dye is specifically attached only to the azide-tagged molecule of interest.
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Caption: The SPAAC reaction between an azide and Sulfo-Cy5 DBCO.

Key Applications and Experimental Protocols
Sulfo-Cy5 DBCO is a versatile tool with broad applications in proteomics, cell biology, and drug

development. Below are detailed protocols for two of its most common uses: antibody

conjugation and cellular imaging.

Antibody-Drug Conjugate (ADC) Development and
Fluorescent Labeling
Sulfo-Cy5 DBCO is instrumental in the site-specific labeling of antibodies for creating

fluorescently tagged immunoconjugates or as a component in Antibody-Drug Conjugates

(ADCs). The following protocol outlines a two-step process: first, introducing an azide handle

onto the antibody, and second, conjugating it to Sulfo-Cy5 DBCO.
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Step 1: Antibody Azide Modification

Step 2: SPAAC Reaction

Step 3: Purification

Antibody (Ab)

Azide-Modified Antibody (Ab-N₃)

 Primary Amine Reaction
(pH 7.2-8.5)

Azido-PEG-NHS Ester

Fluorescently Labeled Antibody

 Copper-Free Click
(RT, 2-4h or 4°C, overnight)

Sulfo-Cy5 DBCO

Size-Exclusion Chromatography
(SEC) or Dialysis

Purified Ab-Sulfo-Cy5
Conjugate

Click to download full resolution via product page

Caption: Workflow for fluorescent antibody labeling via SPAAC.

Experimental Protocol: Antibody Labeling

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b14751354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14751354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody of interest (free of BSA, gelatin, and sodium azide)

Azido-PEG-NHS ester (e.g., Azido-PEG3-succinimidyl carbonate)

Sulfo-Cyanine5 DBCO

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0

Anhydrous Dimethyl sulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Purification: Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or Size-

Exclusion Chromatography (SEC) system

Procedure:

Antibody Preparation:

If necessary, purify the antibody to remove any amine-containing stabilizers like BSA or

glycine.

Buffer exchange the antibody into the Reaction Buffer (PBS, pH 7.4-8.0).

Adjust the antibody concentration to 2-5 mg/mL.

Step 1: Antibody Azide Modification

Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the

antibody solution.

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

Remove the excess, unreacted azide linker using a desalting column equilibrated with

PBS, pH 7.4.

Step 2: SPAAC Reaction with Sulfo-Cy5 DBCO
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Immediately proceed to the click chemistry step. The azide-modified antibody is now ready

to react with Sulfo-Cy5 DBCO.

Add a 2- to 4-fold molar excess of Sulfo-Cy5 DBCO to the azide-modified antibody

solution.

Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature, protected

from light.

Step 3: Purification of the Conjugate

Purify the final fluorescently labeled antibody conjugate using SEC or dialysis to remove

any unreacted Sulfo-Cy5 DBCO.

Collect fractions containing the labeled antibody, which will elute first.

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).

Store the purified conjugate at 4°C for short-term use or at -20°C with a cryoprotectant for

long-term storage.

Cellular Imaging via Metabolic Glycoengineering
Sulfo-Cy5 DBCO is widely used to visualize glycans on the surface of living or fixed cells. This

is achieved by first metabolically labeling the cells with an azide-containing sugar, such as

tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cell and

displayed on the cell surface as azido-sialic acids.
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Step 1: Metabolic Labeling

Step 2: Fluorescent Labeling (SPAAC)

Step 3: Imaging

Cultured Cells

Cells with Azide Groups
on Surface Glycans

 Incubate 1-3 days
(e.g., 50 µM Ac₄ManNAz)

Ac₄ManNAz
(Azide Sugar)

Fluorescently Labeled Cells

 Incubate 1h
(e.g., 20 µM Sulfo-Cy5 DBCO)

Sulfo-Cy5 DBCO

Wash Cells (PBS)

Fluorescence Microscopy
or Flow Cytometry
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Caption: Workflow for cell surface labeling via metabolic glycoengineering.

Experimental Protocol: Live-Cell Imaging

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b14751354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14751354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Mammalian cells of interest (e.g., A549 cells) in culture

Complete cell culture medium

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

Sulfo-Cyanine5 DBCO

Anhydrous DMSO

Phosphate-Buffered Saline (PBS)

Live-cell imaging buffer (e.g., phenol red-free medium)

Fluorescence microscope with appropriate filter sets (Excitation: ~640 nm, Emission: ~670

nm)

Procedure:

Step 1: Metabolic Labeling with Azide Sugar

Seed cells in a suitable vessel for imaging (e.g., glass-bottom dishes) and allow them to

adhere.

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

The following day, add the Ac₄ManNAz stock solution to the cell culture medium to a final

concentration of 25-50 µM.

Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1 to 3 days to allow

for incorporation of the azide sugar into cell surface glycans.

Step 2: Fluorescent Labeling with Sulfo-Cy5 DBCO

After the metabolic labeling period, gently wash the cells two to three times with pre-

warmed PBS to remove unincorporated Ac₄ManNAz.
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Prepare a staining solution by diluting Sulfo-Cy5 DBCO in serum-free medium or PBS to a

final concentration of 20 µM.

Add the Sulfo-Cy5 DBCO staining solution to the cells and incubate for 1 hour at 37°C,

protected from light.

Step 3: Imaging

Remove the staining solution and wash the cells three times with pre-warmed live-cell

imaging buffer.

Image the cells immediately using a fluorescence microscope equipped for live-cell

imaging and the appropriate Cy5 filter set.

For Fixed-Cell Imaging: After Step 2, cells can be fixed with 4% paraformaldehyde in PBS for

15 minutes at room temperature, followed by washing with PBS before imaging. For

intracellular targets, a permeabilization step (e.g., 0.1% Triton X-100 in PBS) can be included

after fixation.

Conclusion
Sulfo-Cyanine5 DBCO is a powerful and versatile fluorescent probe that is central to many

modern bioorthogonal chemistry applications. Its high water solubility, bright far-red

fluorescence, and highly efficient reactivity in copper-free click chemistry make it an exceptional

tool for the specific and sensitive labeling of biomolecules. The detailed protocols and

workflows provided in this guide offer a solid foundation for researchers and drug development

professionals to successfully implement Sulfo-Cy5 DBCO in their studies, from fundamental

cell biology to the development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.medchemexpress.com/cy5-dbco.html
https://www.lumiprobe.com/p/sulfo-cy5-dbco
https://www.benchchem.com/product/b14751354#bioorthogonal-chemistry-applications-of-sulfo-cyanine5-dbco
https://www.benchchem.com/product/b14751354#bioorthogonal-chemistry-applications-of-sulfo-cyanine5-dbco
https://www.benchchem.com/product/b14751354#bioorthogonal-chemistry-applications-of-sulfo-cyanine5-dbco
https://www.benchchem.com/product/b14751354#bioorthogonal-chemistry-applications-of-sulfo-cyanine5-dbco
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14751354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14751354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

